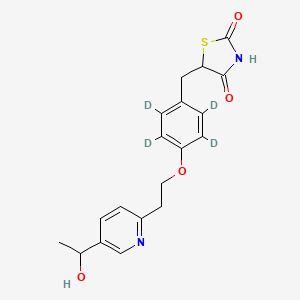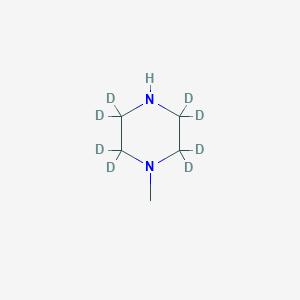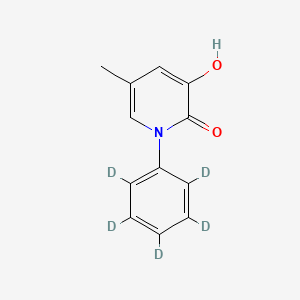![molecular formula C23H30O7 B602777 [(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate CAS No. 30315-04-9](/img/structure/B602777.png)
[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate” is a complex organic molecule . It’s also known as picrasinoside a .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its SMILES notation: OC[C@H]1OC@@H[C@H]3C@@(C)[C@H]2C(=O)C(=C([C@H]4[C@@]2(C@@HOC(=O)C4)C)C)OC)C@@HO)O . This notation provides a way to represent the structure of the molecule in text format.
Physical And Chemical Properties Analysis
The compound belongs to the class of organic compounds known as prenol lipids, which are lipids characterized by a polyisoprene backbone . It has a NP-Likeness score of 2.915 , which is a measure of how similar a compound is to known natural products.
Applications De Recherche Scientifique
Environmental Monitoring and Pollutant Analysis
The compound's structural complexity suggests potential utility in environmental science, specifically in the detection and analysis of organic pollutants. Studies on water quality monitoring emphasize the importance of identifying and quantifying organic substances, including pharmaceuticals and personal care products, in surface water (Sousa et al., 2018). These methodologies could potentially apply to compounds with similar complexities, contributing to the understanding of their environmental fate and impact.
Advanced Drug Synthesis and Biodegradation
Research on isotope tracing techniques in the synthesis and biodegradation of complex molecules, such as HMX, highlights the potential for employing advanced methods to understand the synthetic pathways and environmental breakdown of complex organic compounds (Song Hong-yan, 2009). These insights could guide the synthesis of new drugs or the environmental decontamination of pharmaceutical residues.
Biochemical and Pharmacological Research
The compound’s molecular structure indicates potential for biochemical interaction studies, particularly in understanding the mechanisms of action at the cellular level. Research on melatonin, for example, explores its role as an antioxidant within the ovarian follicle, contributing to oocyte maturation and embryo development (Tamura et al., 2013). Similar studies could be envisaged for the given compound, focusing on its biochemical properties and potential therapeutic effects without direct reference to its use as a drug.
Propriétés
IUPAC Name |
[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-10-7-15(29-12(3)24)21(27)23(5)13(10)8-16-22(4)14(9-17(25)30-16)11(2)19(28-6)18(26)20(22)23/h10,13-16,20H,7-9H2,1-6H3/t10-,13+,14+,15+,16-,20+,22-,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNXCBLGFWPHOO-DPQKTLCVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91885266 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










